GPR120-Agonist-6a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR120-Agonist-6a is a potent GPR120 agonist, exhibiting significant glucose-lowering effect and high selectivity over GPR40.
科学的研究の応用
GPR120 Agonism in Metabolic Diseases
GPR120 agonism has been identified as a promising approach in addressing metabolic diseases like obesity, type 2 diabetes mellitus, and cardiovascular disease. GPR120-specific agonists, including compounds like GPR120 Agonist-6a, show potential in improving systemic inflammation and metabolic health. This improvement is achieved through the regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, making GPR120 agonists a novel therapeutic option for metabolic health impairments (Cornall, Mathai, Hryciw, & McAinch, 2014).
Anti-Diabetic Activity
A study focusing on a series of biphenyl derivatives designed and synthesized as GPR120 agonists revealed that compound 6a, a specific GPR120 agonist, exhibited significant glucose-lowering effects in glucose-loaded mice. This discovery underscores the potential of GPR120 Agonist-6a in the treatment of type 2 diabetes (Sheng et al., 2018).
Development of Selective GPR120 Agonists
Research has been conducted to develop GPR120-selective agonists, which has led to the identification of compound 12 as the first selective agonist for GPR120. This advancement provides a foundation for new tools to study GPR120 biology and develop new therapeutic agents (Suzuki et al., 2008).
GPR120 Agonists in T2DM Drug Discovery
GPR120 agonists have been explored extensively for their role in Type 2 diabetes mellitus (T2DM) drug discovery. The research has emphasized the importance of GPR120 in T2DM and the development of molecules that could serve as antidiabetic drugs. This includes the identification of synthetic agonists like TUG-891 and the development of TUG-based molecules and other chemical entities (Carullo et al., 2021).
Novel Spirocyclic GPR120 Agonists
A novel series of spirocyclic GPR120 agonists has been developed, with compound 14 identified as a potent and selective agonist. This compound showed acute glucose-lowering effects and improvements in insulin resistance markers in diet-induced obese mice, illustrating the potential of GPR120 agonists in treating T2DM (Cox et al., 2017).
Insulin Resistance and Chronic Inflammation
GPR120 has been identified as the functional receptor for ω–3 fatty acids, which have insulin-sensitizing and anti-inflammatory effects. A selective GPR120 agonist showed potent anti-inflammatory effects and improved glucose tolerance, insulin sensitivity, and decreased hepatic steatosis in obese mice, suggesting the therapeutic potential of GPR120 agonists in insulin-resistant states (Oh et al., 2014).
特性
製品名 |
GPR120-Agonist-6a |
---|---|
分子式 |
C21H20F4O5 |
分子量 |
428.38 |
IUPAC名 |
4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid |
InChI |
InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13- |
InChIキー |
ZVAGGMRLUCCJOJ-JOCQHMNTSA-N |
SMILES |
O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GPR-120-Agonist-6a; GPR 120-Agonist-6a; GPR120-Agonist-6a |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。